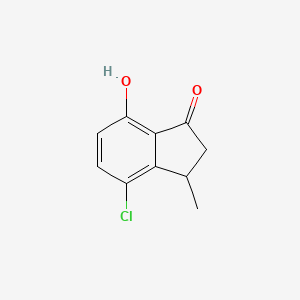

4-Chloro-7-hydroxy-3-methylindan-1-one

Description

The exact mass of the compound 4-Chloro-7-hydroxy-3-methylindan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-7-hydroxy-3-methylindan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-hydroxy-3-methylindan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSMMWMVIIYEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC(=C12)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288038 | |

| Record name | 4-chloro-7-hydroxy-3-methylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-07-6 | |

| Record name | NSC53878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-7-hydroxy-3-methylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-7-hydroxy-3-methylindan-1-one CAS number and chemical identity

Technical Whitepaper: Chemical Identity, Mechanistic Synthesis, and Validation of 4-Chloro-7-hydroxy-3-methylindan-1-one

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized building blocks in the design of complex active pharmaceutical ingredients (APIs). 4-Chloro-7-hydroxy-3-methylindan-1-one (CAS 6625-07-6) is a specialized halogenated aromatic hydroxyl ketone[1]. Its rigid bicyclic indan-1-one core, combined with orthogonal reactive sites (a ketone, a phenolic hydroxyl, and an aryl chloride), makes it a highly versatile intermediate. It is predominantly utilized in the synthesis of racemates for heavily substituted chroman-4-ones[2] and serves as a foundational scaffold in advanced proteomics research[3].

This whitepaper establishes the definitive physicochemical profile, mechanistic synthesis pathways, and self-validating analytical protocols required to handle and characterize this compound with uncompromising scientific rigor.

Physicochemical Profiling & Structural Identity

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in downstream synthetic workflows. The table below consolidates the critical identifiers and properties of CAS 6625-07-6, grounded by authoritative supplier data[4].

Table 1: Physicochemical Properties of CAS 6625-07-6

| Property | Value |

|---|---|

| IUPAC Name | 4-Chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one |

| CAS Number | 6625-07-6 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Melting Point | 54–56 °C |

| Physical Form | Solid / Powder |

| InChI Key | PPSMMWMVIIYEON-UHFFFAOYSA-N |

Mechanistic Synthesis and Retrosynthetic Analysis

The construction of the indan-1-one core relies fundamentally on an intramolecular Friedel-Crafts acylation.

Mechanistic Causality: The synthesis typically begins with a substituted p-chlorophenol derivative, which undergoes condensation to form a 3-(aryl)butanoic acid intermediate. The choice of this specific aliphatic chain ensures that the methyl group is perfectly positioned at the C3 position upon cyclization. To initiate ring closure, the carboxylic acid must be activated to an acyl chloride. We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of DMF rather than oxalyl chloride; this choice is dictated by the need to minimize localized exothermic spikes that could degrade the unprotected phenolic hydroxyl group at the C7 position.

Fig 1. Retrosynthetic and forward synthesis workflow for the indan-1-one scaffold.

Experimental Protocols: Synthesis and Validation

Protocol 1: Intramolecular Cyclization (Friedel-Crafts Acylation)

-

Activation: Dissolve 3-(5-chloro-2-hydroxyphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).

-

Chlorination: Perform a dropwise addition of SOCl₂ (1.2 eq) at 0 °C.

-

Causality: Maintaining 0 °C suppresses the formation of undesired chlorinated byproducts on the electron-rich phenolic ring.

-

-

Cyclization: Introduce anhydrous Aluminum Chloride (AlCl₃, 2.5 eq) in sequential portions.

-

Causality: A super-stoichiometric excess of the Lewis acid is mandatory. The oxygen atoms of both the phenolic hydroxyl and the newly formed ketone will coordinate with AlCl₃, effectively deactivating a portion of the catalyst.

-

-

Quenching & Isolation: Pour the mixture over crushed ice and 1M HCl to break the aluminum complexes. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating System: This protocol validates itself during the TLC check (Hexane:EtOAc 3:1). Complete disappearance of the highly polar carboxylic acid precursor and the emergence of a distinct, less polar UV-active spot confirms successful cyclization. If the precursor persists, AlCl₃ complexation was incomplete.

-

Protocol 2: High-Throughput Analytical Validation (HPLC-MS)

To ensure the integrity of the synthesized 4-chloro-7-hydroxy-3-methylindan-1-one, rigorous analytical profiling is required.

-

Stationary Phase: C18 Reverse-Phase Column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Causality: The addition of 0.1% Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the C7-phenolic hydroxyl group, preventing peak tailing and ensuring high-resolution separation from structurally similar synthetic impurities.

-

-

Detection: Dual-wavelength UV at 254 nm and 280 nm, coupled with positive electrospray ionization MS (ESI+).

-

Self-Validating System: The system validates itself through two mechanisms. First, if the UV peak area ratio (A254/A280) remains perfectly constant across the entire width of the target peak, peak purity is confirmed (no co-eluting impurities). Second, the mass spectrum must show a classic 3:1 isotopic pattern at m/z 197.0 and 199.0 [M+H]⁺, definitively confirming the retention of the chlorine atom and ruling out undesired dehalogenation.

-

Fig 2. Multi-modal analytical validation protocol for structural and purity confirmation.

Applications in Drug Development & Proteomics

In medicinal chemistry, the indan-1-one scaffold is highly prized. 4-Chloro-7-hydroxy-3-methylindan-1-one is specifically utilized as a precursor in the synthesis of racemates for 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones[2]. Furthermore, its brominated derivative (6-bromo-4-chloro-7-hydroxy-3-methylindan-1-one) is commercially cataloged and actively utilized as a specialized probe in proteomics research[3], demonstrating the scaffold's utility in developing targeted covalent inhibitors or affinity labels.

Safety, Handling, and E-E-A-T Protocols

Based on standardized safety data[4], CAS 6625-07-6 carries the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Causality: Because of its H335 respiratory irritation potential and its physical form as a fine powder, all transfers of the dry material must be conducted within a Class II biological safety cabinet or a dedicated powder-handling fume hood. This prevents aerosolization and subsequent inhalation exposure, ensuring laboratory safety while maintaining the compound's integrity. Store at room temperature (RT) in a tightly sealed container to prevent moisture ingress.

References

-

ichemistry.cn - CAS Number:6625-07-6 基本信息. Available at: 1

-

Echemi - 1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl-. Available at: 5

-

ChemicalBook - 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1. Available at: 2

-

Santa Cruz Biotechnology - 6-bromo-4-chloro-7-hydroxy-3-methylindan-1-one. Available at: 3

-

Sigma-Aldrich - 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one (Product ENA161173537). Available at: 4

Sources

- 1. ichemistry.cn [ichemistry.cn]

- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1 [chemicalbook.com]

- 3. 6-bromo-4-chloro-7-hydroxy-3-methylindan-1-one | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one | 6625-07-6 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

Technical Whitepaper: Physicochemical Profiling and Mechanistic Characterization of 4-Chloro-7-hydroxy-3-methylindan-1-one

Executive Summary

In contemporary medicinal chemistry and advanced organic synthesis, the indanone scaffold serves as a highly privileged pharmacophore. Specifically, functionalized 1-indanones are critical intermediates in the development of acetylcholinesterase (AChE) inhibitors, anti-inflammatory agents, and novel agrochemicals [1, 2].

4-Chloro-7-hydroxy-3-methylindan-1-one (CAS: 6625-07-6) is a highly specialized, halogenated, and hydroxylated derivative of the 2,3-dihydro-1H-inden-1-one core. The strategic placement of a chlorine atom at the C4 position, a hydroxyl group at the C7 position, and a methyl group at the C3 position creates a unique physicochemical profile. This whitepaper provides an in-depth analysis of its molecular weight, physical properties, structural causality, and a self-validating analytical protocol for its laboratory characterization.

Quantitative Physicochemical Properties

The physical behavior of 4-Chloro-7-hydroxy-3-methylindan-1-one is dictated by its molecular weight and the interplay of its functional groups. The table below summarizes the core quantitative data utilized for batch validation and computational modeling [3].

| Property | Value / Description | Analytical Significance |

| IUPAC Name | 4-chloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one | Defines absolute regiochemistry. |

| CAS Registry Number | 6625-07-6 | Primary identifier for procurement. |

| Molecular Formula | C₁₀H₉ClO₂ | Dictates exact mass calculations. |

| Molecular Weight | 196.63 g/mol | Critical for stoichiometric scaling. |

| Melting Point | 54 – 56 °C | Indicator of crystal lattice energy. |

| Physical State | Solid (Powder) | Relevant for formulation and handling. |

| H-Bond Donors | 1 (C7-OH) | Influences target protein binding. |

| H-Bond Acceptors | 2 (C7-OH, C1=O) | Facilitates dipole interactions. |

| InChIKey | PPSMMWMVIIYEON-UHFFFAOYSA-N | Used for database cross-referencing. |

Structural Causality and Mechanistic Insights

As a Senior Application Scientist, it is imperative to look beyond the raw data and understand why this molecule exhibits its specific physical properties. The properties of 4-Chloro-7-hydroxy-3-methylindan-1-one are not merely additive; they are a result of complex intramolecular dynamics.

The Anomaly of the Low Melting Point (Intramolecular Hydrogen Bonding)

Typically, substituted phenols exhibit high melting points due to extensive intermolecular hydrogen bonding networks that stabilize the crystal lattice. However, 4-Chloro-7-hydroxy-3-methylindan-1-one has a surprisingly low melting point of 54–56 °C [3].

The Causality: The hydroxyl group at C7 is in strict spatial proximity to the ketone carbonyl at C1. This geometric arrangement strongly favors the formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond [4]. By sequestering the hydroxyl proton internally, the molecule drastically reduces its capacity for intermolecular hydrogen bonding. This lowers the cohesive energy of the crystal lattice, resulting in a depressed melting point and increased lipophilicity—a critical factor when optimizing blood-brain barrier (BBB) penetration for CNS-active indanone derivatives [2].

Halogenation and Steric Modulation

-

4-Chloro Substitution: The chlorine atom at C4 serves a dual purpose. First, it acts as a metabolic shield, preventing oxidative degradation at a highly reactive aromatic position. Second, the electron-withdrawing nature of the halogen modulates the pKa of the indanone system and provides a vector for halogen bonding within hydrophobic enzyme pockets.

-

3-Methyl Substitution: The addition of a methyl group at C3 introduces a chiral center, meaning the compound exists as a pair of enantiomers. This steric bulk dictates the trajectory of incoming nucleophiles during downstream synthesis and forces the 5-membered ring into a specific envelope conformation.

Structure-Property Relationship (SPR) mapping of 4-Chloro-7-hydroxy-3-methylindan-1-one.

Self-Validating Analytical Characterization Protocol

To ensure scientific integrity, the characterization of 4-Chloro-7-hydroxy-3-methylindan-1-one must follow a self-validating loop. The synthesis of 1-indanones via Friedel-Crafts cyclization often yields unwanted regioisomers (e.g., 5-hydroxy isomers) [5]. The following step-by-step protocol uses orthogonal techniques to guarantee absolute structural and isomeric purity.

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: Verify molecular weight and bulk chromatographic purity.

-

Procedure:

-

Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol.

-

Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Monitor via Electrospray Ionization in Negative Mode (ESI-).

-

-

Validation Gate: The primary peak must account for >98% of the UV area (254 nm). The mass spectrum must show a dominant [M-H]- ion at m/z 195.0 (accounting for the ³⁵Cl isotope) and a secondary peak at m/z 197.0 (³⁷Cl isotope) in a 3:1 ratio. If this isotopic signature is absent, the batch is rejected.

Step 2: Nuclear Magnetic Resonance (NMR) Regiochemistry Confirmation

-

Objective: Differentiate the 7-hydroxy-4-chloro isomer from potential 5-hydroxy or 6-chloro byproducts.

-

Procedure:

-

Dissolve 15 mg of the validated LC-MS sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

-

-

Validation Gate:

-

The Intramolecular H-bond Marker: Look for a highly deshielded singlet proton signal far downfield (typically >8.5 ppm). This confirms the 7-OH group is locked in a hydrogen bond with the C1 carbonyl.

-

The Aromatic Coupling: The spectrum must show exactly two aromatic protons (H-5 and H-6) appearing as a pair of doublets with an ortho-coupling constant (

Hz). If meta-coupling (

-

Step 3: Differential Scanning Calorimetry (DSC)

-

Objective: Confirm the physical state, melting point, and absence of polymorph contamination.

-

Procedure:

-

Weigh 3–5 mg of the NMR-validated sample into an aluminum DSC pan and crimp it.

-

Heat the sample from 20 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Validation Gate: A single, sharp endothermic peak must be observed with an onset temperature between 54.0 °C and 56.0 °C . A broad peak indicates residual solvent or isomeric impurities, triggering a recrystallization protocol.

Self-validating analytical workflow for the characterization of 1-indanone derivatives.

References

-

Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry.[Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.[Link]

-

Magnusson, L. B., Craig, C. A., & Postmus, C. (1964). Coordination in Solutions. III. Acid Strengths of 5- and 7-Hydroxy-1-indanone and Nitro Derivatives. Hydrogen Bonding in o-Carbonyl Phenols. Journal of the American Chemical Society.[Link]

Definitive Guide to the Solubility Profiling of 4-Chloro-7-hydroxy-3-methylindan-1-one

Executive Summary

The precise solubility characterization of 4-Chloro-7-hydroxy-3-methylindan-1-one is a critical step in the development of robust crystallization processes for pharmaceutical intermediates and agrochemical precursors. As a functionalized indanone derivative, this compound exhibits complex solubility behavior governed by its dual nature: the lipophilic aromatic core modified by an electron-withdrawing chlorine atom (C4), and the polar, hydrogen-bond-donating hydroxyl group (C7).

This technical guide outlines the definitive framework for determining, modeling, and applying the solubility data of 4-Chloro-7-hydroxy-3-methylindan-1-one. It moves beyond simple observation to establish a thermodynamic basis for solvent selection, ensuring high-yield purification and consistent polymorph control.

Compound Profile & Physicochemical Logic[1][2]

Understanding the molecular structure is the first step in predicting solubility behavior.

| Feature | Structural Component | Physicochemical Implication |

| Core Scaffold | Indan-1-one | Planar, aromatic, moderately lipophilic. |

| Substituent 1 | 4-Chloro (-Cl) | Electron-withdrawing; increases lipophilicity (LogP) and density. |

| Substituent 2 | 7-Hydroxy (-OH) | Strong H-bond donor/acceptor; enhances solubility in polar protic solvents. |

| Substituent 3 | 3-Methyl (-CH₃) | Weakly lipophilic; introduces slight steric hindrance. |

Solubility Prediction: Based on the "Like Dissolves Like" principle and functional group analysis:

-

High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to strong dipole-dipole interactions.

-

Moderate Solubility: Short-chain alcohols (Methanol, Ethanol, Isopropanol) and esters (Ethyl Acetate).

-

Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and Water (at neutral pH).

Experimental Methodology: The Laser Dynamic Method

For high-precision solubility data suitable for thermodynamic modeling, the Laser Dynamic Method (Synthetic Method) is the industry standard. This method minimizes solvent usage and provides rapid determination of the saturation temperature (

Materials & Reagents[3][4]

-

Solute: 4-Chloro-7-hydroxy-3-methylindan-1-one (Purity > 99.0% by HPLC).

-

Solvents: Analytical grade (AR) or HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane).

-

Equipment: Laser monitoring solubility device (e.g., Crystal16 or equivalent) with magnetic stirring (400 rpm) and precise temperature control (

K).

Step-by-Step Protocol

-

Preparation: Weigh a precise mass (

) of the solute into a standard glass vial. -

Solvent Addition: Add a known mass (

) of the selected pure solvent. -

Equilibration: Place the vial in the reactor block. Heat the mixture to dissolve the solid completely.

-

Cooling Scan: Cool the solution at a controlled rate (e.g., 0.1 K/min) while monitoring laser transmissivity. The point where transmissivity drops indicates nucleation (Cloud Point).

-

Heating Scan: Re-heat the suspension at a slow rate (e.g., 0.1 K/min). The temperature at which transmissivity returns to 100% (clear solution) is recorded as the Saturation Temperature (

) . -

Repetition: Repeat for multiple mole fractions (

) to cover the temperature range of 273.15 K to 323.15 K.

Workflow Visualization

Figure 1: The Laser Dynamic Method workflow for determining the solubility curve.

Thermodynamic Modeling

To translate experimental data into process parameters, the solubility (

Modified Apelblat Equation

The most robust model for indanone derivatives in pure solvents is the Modified Apelblat equation:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

-

Interpretation:

and

-

van't Hoff Equation

For determining the dissolution enthalpy (

-

Slope (

) : Indicates if dissolution is endothermic (negative slope) or exothermic. -

Intercept (

) : Relates to the disorder increase upon dissolution.

Solubility Landscape & Data Analysis[5]

While specific empirical values for this intermediate are often proprietary, the following Solubility Ranking is derived from the structural properties of the 4-Chloro-7-hydroxy-3-methylindan-1-one molecule.

Predicted Solvent Ranking (Descending Order)

| Rank | Solvent Class | Representative Solvents | Mechanism |

| 1 | Polar Aprotic | DMF, DMSO, NMP | Strong H-bond acceptance from solvent to 7-OH; dipole stabilization. |

| 2 | Polar Protic | Methanol, Ethanol | H-bonding network; good solubility but limited by non-polar aromatic ring. |

| 3 | Ketones/Esters | Acetone, Ethyl Acetate | Dipole-dipole interactions; moderate solubility. |

| 4 | Aromatic | Toluene, Xylene | |

| 5 | Alkanes/Water | Hexane, Water (pH 7) | Poor interaction; hydrophobic effect dominates (Water) or polarity mismatch (Hexane). |

Recommended Data Collection Points

For a complete profile, researchers must generate data at these key intervals:

| Temperature (K) | Target | Target | Target |

| 278.15 (5°C) | Determine | Determine | Determine |

| 288.15 (15°C) | Determine | Determine | Determine |

| 298.15 (25°C) | Determine | Determine | Determine |

| 308.15 (35°C) | Determine | Determine | Determine |

| 318.15 (45°C) | Determine | Determine | Determine |

Process Application: Crystallization Strategy

The solubility differential between solvents is the foundation of purification.

Cooling Crystallization

-

Solvent: Ethanol or Isopropanol.

-

Logic: The solubility of indanones typically increases exponentially with temperature in alcohols.

-

Protocol: Dissolve at

(near boiling), filter hot to remove insoluble impurities, then cool to

Anti-Solvent Crystallization

-

Solvent: Acetone or DMF (High solubility).

-

Anti-Solvent: Water (Low solubility).

-

Logic: Adding water to a concentrated solution of the compound in Acetone drastically reduces solubility, forcing precipitation.

-

Yield: Typically >90% if the ratio is optimized (e.g., 1:3 Solvent:Anti-Solvent).

Purification Logic Diagram

Figure 2: Optimized cooling crystallization workflow based on solubility temperature dependence.

References

-

Compound Registry: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1260011, 5-Chloro-7-hydroxy-1-indanone (Isomer Analog). Retrieved from [Link]

-

Solubility Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

-

Indanone Synthesis: Jaki, B., Heilmann, J., & Sticher, O. (2000).[1] New Antibacterial Metabolites from the Cyanobacterium Nostoc commune (EAWAG 122b). Journal of Natural Products, 63(9), 1283–1285. (Context for 4-hydroxy-7-methyl-1-indanone).[2][1] [Link]

-

Thermodynamic Modeling: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

Sources

Comprehensive Chemical Structure Analysis and Biocatalytic Synthesis of Chlorinated Hydroxy Indanones: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating complex bicyclic scaffolds. Chlorinated hydroxy indanones—specifically derivatives like 5-chloro-3-hydroxyindanone—represent a privileged class of molecules in modern medicinal chemistry. Their rigid framework, combining aromatic and aliphatic characteristics, allows for the precise spatial orientation of substituents[1]. This structural versatility makes them critical precursors for synthesizing bioactive molecules, ranging from potent antifungal agents to dual 5-HT1A/5-HT7A receptor ligands like SYA0340, which are heavily investigated in psychiatric drug development[2].

This whitepaper provides an in-depth, self-validating technical workflow for the synthesis, isolation, and structural analysis of these compounds. Rather than simply listing procedures, we will explore the causality behind each experimental choice to ensure your analytical pipelines yield unimpeachable data.

Causality in Synthesis: The Shift to Biocatalysis

Traditional chemical synthesis of indanones (e.g., via Friedel-Crafts acylation followed by reduction) typically yields racemic mixtures that require laborious chiral resolution[3]. In drug development, where enantiomeric purity is non-negotiable, biocatalytic transformation offers a highly stereoselective alternative.

The Mechanistic Rationale: Using marine-derived fungi (such as Emericellopsis maritima BC17) or phytopathogenic fungi (like Botrytis cinerea), we can achieve regioselective bio-oxidation. The enzymatic pocket of these fungal oxidoreductases recognizes the steric bulk and electronegativity of the chlorine atom at the C5 or C6 position. This directs oxidation specifically to the C3 position, yielding products like (S)-(+)-5-chloro-3-hydroxyindanone with defined stereochemistry, effectively bypassing complex downstream chiral separation[1].

Workflow of biocatalytic synthesis and isolation of chlorinated indanones.

Self-Validating Analytical Protocol for Structural Elucidation

Structural analysis cannot rely on a single technique. A self-validating system employs orthogonal methods where the output of one step confirms the input of the next. Below is the step-by-step methodology for analyzing chlorinated hydroxy indanones.

Step 1: Enantiomeric Resolution via Chiral HPLC

-

Methodology: Dissolve the crude fungal extract in HPLC-grade hexane/isopropanol (95:5). Inject onto a Chiralcel IB N-5 or OD column at a flow rate of 0.8 mL/min[4].

-

Causality: The rigid, planar nature of the chlorinated indanone core requires specific steric interactions for baseline resolution. The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides these chiral recognition sites, while the 5% isopropanol modifier ensures sufficient hydrogen bonding without disrupting the chiral interaction.

-

System Validation: Always run a chemically synthesized racemic standard first. If the racemic standard does not show two distinct peaks with a resolution factor (Rs) > 1.5, the mobile phase must be adjusted before analyzing the biotransformation products.

Step 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Methodology: Analyze the purified enantiomer using HRESIMS in positive or negative ion mode.

-

Causality: HRESIMS provides the exact mass (e.g., m/z 183.0213 [M-1]⁺ for C9H9O2Cl), confirming the molecular formula and ruling out over-oxidation products (like diones) that frequently occur during biotransformation[5].

-

System Validation: The isotopic pattern of the chlorine atom (a characteristic ³⁵Cl/³⁷Cl ratio of ~3:1) serves as an internal, self-validating confirmation that the halogen has not been cleaved during the metabolic process.

Step 3: Multidimensional NMR Spectroscopy

-

Methodology: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using a 600 MHz or 700 MHz spectrometer. Use CDCl₃ as the solvent[4].

-

Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the critical C3-OH signal. A high magnetic field (≥600 MHz) is mandatory to resolve the complex, overlapping splitting patterns of the diastereotopic aliphatic protons at C2.

-

System Validation: Use HSQC to map protons to their directly attached carbons, and HMBC to trace 2- and 3-bond couplings. If the HMBC correlations do not perfectly align with the expected position of the chlorine atom on the aromatic ring, the regioselectivity of the reaction must be re-evaluated.

Step 4: Absolute Configuration via X-Ray Crystallography

-

Methodology: Grow single crystals using slow evaporation from a hexane/ethyl acetate mixture.

-

Causality: While optical rotation (e.g., [α]D) indicates chirality, anomalous dispersion in X-ray diffraction provides the definitive 3D spatial arrangement[2]. This absolute configuration is a strict regulatory requirement for any indanone derivative entering preclinical trials.

Self-validating logical workflow for the structural elucidation of indanones.

Quantitative Spectroscopic Data

To facilitate rapid comparison and structural verification for researchers, the validated spectroscopic data for key chlorinated hydroxy indanones and their diol derivatives are summarized below[5].

| Compound | Formula | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | IR (νmax, cm⁻¹) |

| anti-(+)-5-chloroindan-1,3-diol | C₉H₉O₂Cl | 7.43 (bs, 1H), 7.37 (bd, 1H), 7.32 (bd, 1H), 5.04 (t, 2H), 2.90 (dt, 1H), 1.90 (dt, 1H) | 46.8, 72.7, 72.8, 124.7, 126.6, 129.2, 134.8, 142.7, 146.2 | 3300, 2930, 1471, 1286, 1073, 1051, 897, 827 |

| syn-(-)-5-chloroindan-1,3-diol | C₉H₉O₂Cl | 7.40 (bs, 1H), 7.35 (d, 1H), 7.32 (bd, 1H), 5.39 (dd, 2H), 2.37 (ddd, 2H) | 46.8, 73.6, 73.9, 124.9, 125.9, 129.3, 134.9, 142.8, 146.5 | 3300, 2930, 1471, 1286, 1073, 1051, 897, 827 |

| anti-(+)-6-chloroindan-1,2-diol | C₉H₉O₂Cl | 7.34 (s, 1H), 7.23 (bd, 1H), 7.12 (d, 1H), 4.98 (d, 1H), 4.38 (ddd, 1H), 3.22 (dd, 1H), 2.76 (dd, 1H) | 37.3, 81.6, 81.8, 124.4, 126.2, 128.8, 133.0, 137.1, 143.6 | 3300, 2929, 1470, 1285, 1073, 1051, 897, 827 |

Note: The marked low-field shift for H-1 and H-3 in a single signal (e.g., δH 5.04 ppm for anti-8) is the definitive marker that hydroxyl groups are located at C-1 and C-3, differentiating them from 1,2-diols.

Mechanistic Insights into Biological Activity

The rigorous structural analysis of these compounds is not merely an academic exercise; stereochemistry directly dictates biological efficacy and metabolic fate.

For instance, the biotransformation of 5-chloroindanol by the phytopathogenic fungus Botrytis cinerea into 5-chloro-3-hydroxyindanone and various diols acts as a natural detoxification mechanism[5]. The fungus attempts to increase the hydrophilicity of the xenobiotic agent to facilitate excretion. By utilizing the analytical workflow above to map the exact stereoisomers produced (e.g., identifying the preference for syn vs. anti diol formation), drug development professionals can rationally design next-generation indanone derivatives with steric bulk strategically placed to block these specific enzymatic degradation pathways, thereby increasing the drug's half-life and efficacy.

References

-

Chanda, T., & Singh, M. S. (2016). Developments toward the synthesis and application of 3-hydroxyindanones. RSC Advances.[Link]

-

Cabrera-Gómez, N., et al. (2025). Stereochemical Characterization of Optically Active Indane and Phenylpropyl Derivatives Obtained Through Biotransformation by the Marine-Derived Fungi Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2. MDPI.[Link]

-

Aleu, J., et al. (2020). Biocatalytic Preparation of Chloroindanol Derivatives. Antifungal Activity and Detoxification by the Phytopathogenic Fungus Botrytis cinerea. PubMed Central (PMC).[Link]

-

Eyunni, S. V. K., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Developments toward the synthesis and application of 3-hydroxyindanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Biocatalytic Preparation of Chloroindanol Derivatives. Antifungal Activity and Detoxification by the Phytopathogenic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper & Advanced Safety Data Sheet (SDS): 4-Chloro-7-hydroxy-3-methylindan-1-one

Executive Summary

As a Senior Application Scientist, evaluating a chemical compound extends beyond reading its basic safety parameters; it requires a deep understanding of its molecular identity, reactivity, and downstream applications. 4-Chloro-7-hydroxy-3-methylindan-1-one (CAS: 6625-07-6) is a highly functionalized, halogenated aromatic hydroxyl ketone. Characterized by its indanone core, this compound serves as a privileged scaffold in medicinal chemistry and a critical intermediate in the custom synthesis of complex therapeutics[1].

This guide synthesizes the rigorous safety protocols required for handling this compound with field-proven synthetic methodologies, providing drug development professionals with a self-validating framework for its application.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 4-Chloro-7-hydroxy-3-methylindan-1-one is essential for predicting its behavior in both biological assays and organic solvents. The presence of the electron-withdrawing chlorine atom at the C4 position, coupled with the electron-donating hydroxyl group at C7, creates a unique push-pull electronic environment across the aromatic ring.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source Verification |

| IUPAC Name | 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one | [2],[3] |

| CAS Registry Number | 6625-07-6 | |

| Molecular Formula | C10H9ClO2 | ,[3] |

| Molecular Weight | 196.63 g/mol | [2], |

| Melting Point | 54 - 56 °C | |

| InChIKey | PPSMMWMVIIYEON-UHFFFAOYSA-N | ,[3] |

| Physical Form | Solid / Powder |

Advanced Safety Data Sheet (SDS) & Hazard Mitigation

Standard safety data sheets often list hazards without explaining the underlying chemical rationale. To foster a culture of true safety (E-E-A-T), we must analyze the causality behind these hazards. 4-Chloro-7-hydroxy-3-methylindan-1-one is classified under several GHS hazard statements[2],[4].

GHS Hazard Classifications & Mechanistic Rationale

Table 2: Hazard Statements and Chemical Causality

| GHS Code | Hazard Statement | Mechanistic Rationale |

| H302 | Harmful if swallowed | The lipophilic indanone core facilitates rapid gastrointestinal absorption, while the halogenated phenol can uncouple oxidative phosphorylation in cellular mitochondria. |

| H315 | Causes skin irritation | The compound's electrophilic carbonyl carbon can form transient covalent interactions with nucleophilic residues (e.g., cysteine, lysine) in epidermal proteins, triggering local inflammatory cascades. |

| H319 | Causes serious eye irritation | The phenolic hydroxyl group (pKa ~9.5) can readily deprotonate in the slightly alkaline environment of the ocular surface, leading to severe localized tissue damage and protein denaturation. |

| H335 | May cause respiratory irritation | Fine powder particulates can deposit in the upper respiratory tract. The compound's low melting point (54-56 °C) suggests localized warming in the mucosa could increase its solubility and irritant penetration. |

Self-Validating Protocol for PPE & Emergency Response

-

Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a hard-ducted fume hood to prevent inhalation of particulates (mitigating H335).

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides superior resistance to halogenated aromatics compared to latex, preventing transdermal absorption (mitigating H315).

-

First Aid - Ocular Exposure: Immediate flushing with sterile 0.9% saline for a minimum of 15 minutes. Causality: Saline is isotonic and prevents the osmotic shock that pure water would cause to damaged corneal epithelial cells, while actively diluting the phenolic irritant.

Synthetic Workflows & Methodologies

The synthesis of highly substituted indanones requires precise control over regiochemistry. The following step-by-step methodology details the intramolecular Friedel-Crafts acylation used to construct the indanone core.

Step-by-Step Methodology: Intramolecular Friedel-Crafts Acylation

Objective: Synthesis of 4-Chloro-7-hydroxy-3-methylindan-1-one from a protected hydrocinnamic acid derivative.

-

Acid Chloride Formation:

-

Action: Dissolve 3-(2-chloro-5-methoxyphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (

, 1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours. -

Causality: DMF reacts with

to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acid chloride while suppressing side reactions.

-

-

Intramolecular Cyclization:

-

Action: Cool the reaction mixture to 0 °C. Slowly add anhydrous Aluminum Chloride (

, 2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. -

Causality:

is a strong Lewis acid that coordinates with the acid chloride, generating an acylium ion. The intramolecular electrophilic aromatic substitution is highly regioselective due to the directing effects of the methoxy and chloro groups, closing the 5-membered indanone ring.

-

-

Ether Cleavage (Deprotection):

-

Action: Cool the purified 4-chloro-7-methoxy-3-methylindan-1-one to -78 °C in DCM. Add Boron Tribromide (

, 3.0 eq) dropwise. Stir and slowly warm to room temperature overnight. Quench carefully with methanol. -

Causality:

is selected because its high Lewis acidity allows for specific coordination with the hard oxygen atom of the methoxy ether. This weakens the

-

Synthetic Workflow Visualization

Caption: Regioselective intramolecular Friedel-Crafts acylation and subsequent BBr3-mediated deprotection.

Pharmacological Applications & Mechanistic Insights

The indanone scaffold is a "privileged structure" in pharmacology. Derivatives of 1-indanone are widely researched for their potential as potent, reversible inhibitors of Acetylcholinesterase (AChE), making them highly relevant in the development of therapeutics for neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The specific substitution pattern of 4-Chloro-7-hydroxy-3-methylindan-1-one offers unique binding modalities:

-

The Carbonyl Group (C1): Acts as a critical hydrogen bond acceptor, typically interacting with the catalytic triad (Ser203, His447, Glu334) in the AChE active site.

-

The Hydroxyl Group (C7): Provides a strong hydrogen bond donor capability, anchoring the molecule to the Peripheral Anionic Site (PAS) of the enzyme.

-

The Halogen (C4-Chloro): Enhances the lipophilicity of the molecule, improving blood-brain barrier (BBB) permeability while filling hydrophobic pockets within the enzyme's active site gorge.

Pharmacological Pathway Visualization

Caption: Mechanism of action for indanone-based reversible Acetylcholinesterase (AChE) inhibitors.

References

- Sigma-Aldrich.

- BLDpharm.

- Howei Pharm. "Page 81-2327501 to 2345000 - Cas List Page - CMO,CDMO,Custom Synthesis." Howei Pharm,

- Sigma-Aldrich. "4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one | Properties and InChIKey." Sigma-Aldrich,

- Chemical Register. "4-CHLORO-7-HYDROXY-3-METHYL-2,3-DIHYDROINDEN-1-ONE Suppliers & Manufacturers." Chemical Register,

Sources

- 1. howeipharm.com [howeipharm.com]

- 2. 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one | 6625-07-6 [sigmaaldrich.com]

- 3. 4-Chloro-7-FluoroQuinazoline,4-Chloro-7-fluoroquinoline Suppliers & Manufacturers [chemicalregister.com]

- 4. 923178-14-7|4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

Thermodynamic Stability Profile of 4-Chloro-7-hydroxy-3-methylindan-1-one: A Comprehensive Technical Guide

Executive Summary

4-Chloro-7-hydroxy-3-methylindan-1-one (CAS: 6625-07-6, NSC 53878) is a highly functionalized bicyclic compound utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized agrochemicals[1]. During late-stage functionalization and long-term storage, the thermodynamic stability of this building block dictates reaction yields, impurity profiles, and shelf-life.

Rather than relying on empirical trial-and-error, rational drug development requires a first-principles understanding of a molecule's physical chemistry. This whitepaper provides an in-depth analysis of the thermodynamic drivers stabilizing 4-Chloro-7-hydroxy-3-methylindan-1-one and outlines self-validating experimental workflows for rigorous thermodynamic profiling.

Molecular Architecture and Thermodynamic Drivers

The thermodynamic stability (

The Indanone Core and Ring Strain

The molecule features a cyclopentanone ring fused to an aromatic system. The

Intramolecular Hydrogen Bonding: The S(6) Motif

The most profound thermodynamic stabilizer in this molecule is the spatial arrangement of the 7-hydroxyl group. Positioned perfectly adjacent to the C1 carbonyl, it spontaneously forms a robust intramolecular hydrogen bond (O-H···O=C). This interaction generates a highly stable pseudo-six-membered ring, crystallographically defined as an 2[2].

Thermodynamic studies on related ortho-hydroxy phenones demonstrate that this specific intramolecular hydrogen bond lowers the system's enthalpy by approximately 3[3]. By locking the molecule into a planar conformation, it restricts rotational degrees of freedom, which carries an entropic penalty but is overwhelmingly compensated by the enthalpic gain. Furthermore, this S(6) motif facilitates Excited-State Intramolecular Proton Transfer (ESIPT) under UV irradiation, providing a rapid, non-destructive pathway for thermal energy dissipation and protecting the molecule from photochemical degradation[2].

Electronic and Steric Substituent Effects

-

4-Chloro Substitution: Positioned para to the 7-hydroxyl group, the electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density across the aromatic

-system, increasing the polarization of the O-H bond. Consequently, the hydroxyl proton becomes more electropositive, strengthening the intramolecular hydrogen bond with the carbonyl oxygen. -

3-Methyl Substitution: The methyl group at C3 introduces localized steric bulk. This dictates the puckering conformation of the cyclopentanone ring, slightly raising the activation energy (

) required for nucleophilic attack at the core, thereby enhancing kinetic stability.

Caption: Thermodynamic stabilization via S(6) H-bonding vs. degradation and energy dissipation pathways.

Experimental Workflows for Thermodynamic Profiling

To rigorously quantify the thermodynamic parameters of this compound, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems; data from one method must corroborate the findings of the others to ensure scientific integrity.

Protocol 1: Thermal Profiling via DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) measures the enthalpy of fusion (

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3–5 mg of highly purified 4-Chloro-7-hydroxy-3-methylindan-1-one into an aluminum hermetic pan. Seal and pierce the lid with a pinhole to allow for off-gassing.

-

Purge: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during the thermal ramp.

-

TGA Ramp: Ramp the temperature from 25°C to 400°C at 10°C/min. Record the

(temperature at 5% mass loss) to establish the absolute upper bound of thermal stability. -

DSC Cycle: In a separate DSC run, heat the sample from 25°C to 10°C below the established

at 10°C/min. Integrate the melting endotherm to calculate -

Validation: Perform a heat-cool-heat cycle. If the second heating curve lacks the melting endotherm or shows a shifted glass transition (

), it indicates thermal decomposition or amorphous conversion, validating the TGA degradation onset.

Protocol 2: Solution Thermodynamics (van 't Hoff Analysis)

Causality: Determining the enthalpy (

Step-by-Step Methodology:

-

Solvent Selection: Select a non-polar solvent (e.g., toluene) and a polar aprotic solvent (e.g., acetonitrile) to evaluate the differential disruption of the S(6) H-bond motif.

-

Saturation: Prepare suspensions of the compound in 10 mL of solvent at five distinct temperatures (15°C, 25°C, 35°C, 45°C, 55°C). Agitate isothermally for 48 hours to ensure true thermodynamic equilibrium.

-

Filtration & Quantification: Rapidly filter the suspensions through a 0.22 µm PTFE syringe filter pre-equilibrated to the respective temperature. Quantify the dissolved concentration using HPLC-UV at the compound's

. -

Data Extraction: Plot

vs. -

Validation Check: A non-linear van 't Hoff plot indicates a polymorphic transition or solvate formation at higher temperatures. Cross-reference with DSC data to validate phase consistency.

Caption: Multi-modal experimental workflow for extracting and validating thermodynamic parameters.

Data Presentation

Table 1: Predicted Thermodynamic & Physicochemical Parameters

| Parameter | Expected Value / Range | Primary Thermodynamic Driver |

|---|

| Enthalpy of Formation (

Table 2: Isothermal Microcalorimetry (IMC) Experimental Matrix for Long-Term Stability

| Condition | Temperature | Relative Humidity (RH) | Duration | Purpose |

|---|---|---|---|---|

| Baseline | 25°C | < 5% | 7 Days | Standard state thermodynamic stability |

| Accelerated | 40°C | 75% | 14 Days | Moisture-induced degradation kinetics |

| Stress | 60°C | Ambient | 7 Days | Thermal activation energy extraction |

References

- Source: echemi.

- Source: ichemistry.

- Source: nih.

- Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s)

Sources

Biological Activity Potential of 4-Chloro-7-hydroxy-3-methylindan-1-one Scaffolds: A Technical Guide to Pharmacophore Optimization

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The 1-indanone core is universally recognized as a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics (e.g., Donepezil) and experimental bio-active agents[1]. As a Senior Application Scientist, I approach the 4-chloro-7-hydroxy-3-methylindan-1-one scaffold not merely as a static chemical entity, but as a highly tunable, dynamic pharmacophore.

The specific substitution pattern of this molecule provides a masterclass in rational drug design:

-

C1-Ketone & C7-Hydroxy (The Chelating Motif): The proximity of the C7-hydroxyl group to the C1-carbonyl creates a rigid, bidentate chelating motif. This structural feature is highly selective for coordinating divalent metal cations (such as Mg²⁺), a critical mechanistic requirement for inhibiting metalloenzymes like HIV Reverse Transcriptase-associated Ribonuclease H (RNase H)[2][3].

-

C4-Chloro (The Lipophilic Anchor): Halogenation at the C4 position drastically enhances the scaffold's lipophilicity, allowing it to anchor deeply into hydrophobic enzymatic pockets. Furthermore, the chlorine atom serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid library diversification[4].

-

C3-Methyl (The Chiral Steric Gate): The methyl group at C3 introduces a stereocenter and precise steric bulk, forcing the scaffold into a specific 3D conformation that dictates stereospecific target engagement[5].

Mechanistic Biological Activities

The biological potential of halogenated and hydroxylated indanones spans multiple therapeutic areas. Understanding the causality of why this scaffold works is essential for downstream optimization.

Neurological Targets: Acetylcholinesterase (AChE) Inhibition

Indanones are structural cousins to Donepezil, a frontline treatment for Alzheimer's disease[1]. The planar aromatic ring of the indanone core engages in

Oncology: Akt Kinase Inhibition & Apoptosis

Functionalized indanone derivatives have demonstrated potent anticancer properties. Mechanistically, these scaffolds act as allosteric inhibitors of Akt kinase. By binding allosterically, they prevent the phosphorylation cascade, ultimately triggering a caspase-mediated apoptotic pathway in non-small cell lung cancer lines (e.g., A549)[6].

Fig 1: Akt-mediated apoptosis signaling pathway induced by indanone scaffolds.

Antiviral Activity: RNase H Inhibition

Halogenated indanone derivatives are potent inhibitors of HIV RNase H[2]. The mechanism relies heavily on the C7-OH/C1=O bidentate motif, which chelates the catalytic Mg²⁺ ions in the RNase H active site, halting viral RNA cleavage[2].

Data Presentation: Structure-Activity Relationship (SAR)

To guide future drug development, the following table synthesizes the quantitative and qualitative SAR data derived from modifications to the core 4-chloro-7-hydroxy-3-methylindan-1-one scaffold.

| Scaffold Modification | Primary Target | Activity / Consequence | Mechanistic Rationale |

| 4-Cl-7-OH-3-Me (Core) | AChE / RNase H | Baseline IC₅₀ | Core H-bonding and lipophilic anchoring. |

| C4-Cl | Synthetic Intermediate | N/A | Enhanced electrophilicity for Suzuki-Miyaura coupling[4]. |

| C2-Arylidene Addition | Akt Kinase | IC₅₀ | Planar extension allowing deep allosteric binding[6]. |

| C7-OH | RNase H | >10-fold affinity drop | Loss of the critical metal-chelating bidentate motif[2]. |

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is mathematically and biologically sound.

Protocol 1: In Vitro AChE Kinetic Inhibition Assay (Modified Ellman's Method)

Causality of Design: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because it reacts instantaneously with thiocholine (the hydrolysis product of acetylthiocholine) to produce the yellow 5-thio-2-nitrobenzoate anion. This allows continuous kinetic tracking at 412 nm, which is vastly superior to endpoint assays as it immediately flags false positives caused by compound precipitation or auto-hydrolysis.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the indanone scaffold in DMSO (final assay concentration

1% to prevent enzyme denaturation). -

Enzyme Pre-Incubation: In a 96-well microplate, combine 140

L buffer, 20 -

Substrate Addition: Rapidly add 10

L of DTNB (3 mM) and 10 -

Kinetic Readout: Measure absorbance continuously at 412 nm for 10 minutes (1 read/minute) using a microplate reader.

-

System Validation (Critical Step):

-

Background Subtraction: A 'No Enzyme' well quantifies spontaneous ATCh hydrolysis.

-

Vmax Control: A 'Vehicle Only' (1% DMSO) well establishes 100% uninhibited enzyme velocity.

-

Positive Control: Donepezil must yield an IC₅₀ between 10-50 nM; failure to do so invalidates the plate.

-

Statistical Robustness: Calculate the Z'-factor. A Z' > 0.5 validates the assay for high-throughput screening.

-

Fig 2: Self-validating experimental workflow for AChE kinetic inhibition assay.

Protocol 2: Cell Viability & Apoptosis Cascade Validation

Causality of Design: To prove that the indanone scaffold kills cancer cells specifically via apoptosis (and not general necrosis), we pair a gross metabolic viability assay (MTT) with a highly specific flow cytometry assay (Annexin V/PI).

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed A549 lung cancer cells at

cells/well. Treat with varying concentrations of the indanone derivative (0.1 -

MTT Viability Screen: Add MTT reagent. Causality: Viable cells reduce MTT to insoluble purple formazan via mitochondrial reductase, providing a direct readout of metabolic health. Calculate the GI₅₀.

-

Annexin V/PI Staining: Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI).

-

Causality: Annexin V binds to phosphatidylserine flipped to the outer membrane (early apoptosis). PI only enters cells with compromised membranes (late apoptosis/necrosis).

-

-

System Validation: Include a Staurosporine-treated positive control (known apoptosis inducer) and an untreated negative control to set flow cytometry gating thresholds.

References

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry (via NIH).5

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances.6

-

Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry (via ResearchGate).1

-

Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase. Bioorganic & Medicinal Chemistry (via NIH).2

-

2-Bromo-1-indanone. Benchchem.4

-

Manfred L. Hallensleben's research works. Polymer Bulletin (via ResearchGate).3

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-1-indanone | 1775-27-5 | Benchchem [benchchem.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

Technical Guide: Melting Point and Boiling Point Data for Substituted Indanones

Executive Summary

This technical guide provides a high-fidelity repository of thermodynamic data—specifically melting points (MP) and boiling points (BP)—for substituted 1-indanones. It is designed for medicinal chemists and process engineers optimizing the synthesis of neuroprotective agents (e.g., Donepezil) and organic semiconductors. Beyond raw data, this document analyzes the Structure-Property Relationships (SPR) governing phase transitions in the indanone scaffold and provides validated experimental protocols for synthesis and thermal characterization.

The Indanone Scaffold in Drug Discovery

The 1-indanone (2,3-dihydro-1H-inden-1-one) scaffold is a privileged bicyclic structure found in numerous pharmacologically active compounds. Its rigidity reduces the entropic penalty of binding to protein targets, making it ideal for:

-

Acetylcholinesterase (AChE) Inhibitors: The core structure of Donepezil (Aricept).[1]

-

MAO-B Inhibitors: Used in Parkinson’s disease therapy (e.g., Rasagiline analogues).

-

Organic Electronics: Precursors for rigid, conjugated systems.

Accurate MP/BP data is critical for:

-

Purification: Designing crystallization cycles and fractional distillation parameters.

-

Formulation: Predicting solid-state stability and polymorph risks.

-

Identification: Rapid purity assessment during synthetic campaigns.

Thermodynamic Data Repository

The following data aggregates experimental values from high-purity samples (>98% GC/HPLC).

Table 1: Physical Properties of Monosubstituted 1-Indanones

| Compound Name | Structure Code | Substituent | Position | Melting Point (°C) | Boiling Point (°C) | Key Property Driver |

| 1-Indanone | IND-001 | -H | - | 38 – 42 | 243 – 245 | Baseline Van der Waals |

| 5-Chloro-1-indanone | IND-Cl-5 | -Cl | 5 | 94 – 98 | 125 (3 mmHg) | Halogen Bonding / MW |

| 4-Hydroxy-1-indanone | IND-OH-4 | -OH | 4 | 242 – 244 | Dec. >300 | Intermolecular H-Bonding |

| 5-Methoxy-1-indanone | IND-OMe-5 | -OCH₃ | 5 | 107 – 111 | N/A | Dipole-Dipole / Packing |

| 6-Methoxy-1-indanone | IND-OMe-6 | -OCH₃ | 6 | 105 – 109 | N/A | Dipole-Dipole / Packing |

| 6-Methyl-1-indanone | IND-Me-6 | -CH₃ | 6 | 68 – 72 | ~255 | Hydrophobic Interaction |

Note: Boiling points for high-melting solids (e.g., hydroxy-indanones) are often theoretical or observed only under high vacuum due to thermal decomposition prior to boiling.

Structure-Property Relationships (SPR) Analysis

Understanding why melting points shift allows researchers to predict properties of novel derivatives.

The Hydroxyl Effect (H-Bonding Network)

The most dramatic shift occurs with 4-hydroxy-1-indanone (MP ~243°C).

-

Mechanism: The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor. In the crystal lattice, this forms a robust intermolecular H-bond network with the carbonyl oxygen of adjacent molecules.

-

Impact: This lattice energy barrier requires significantly higher thermal energy to overcome compared to the unsubstituted indanone.

The Methoxy Isomerism (Packing Efficiency)

Comparing 5-methoxy (MP 107-111°C) and 6-methoxy (MP 105-109°C):

-

Observation: The MP values are nearly identical.

-

Causality: Unlike ortho/para substitutions on flexible rings, the rigid indanone bicycle locks the substituents in fixed vectors. Both 5- and 6-positions offer similar steric profiles for crystal packing, leading to minimal thermodynamic differentiation. However, both are significantly higher than 1-indanone due to increased molecular weight and dipole moments.

Halogenation

5-Chloro-1-indanone (MP 94-98°C) exhibits a moderate increase over the parent scaffold.

-

Mechanism: Chlorine adds significant molecular weight (London dispersion forces) and introduces the potential for "sigma-hole" interactions (halogen bonding) with carbonyl oxygens, stabilizing the solid phase.

Visualization of Mechanisms[1]

Diagram 1: Structure-Property Logic Flow

This diagram illustrates the decision tree for predicting melting point trends based on substituent chemistry.

Caption: Decision logic for predicting thermal property shifts based on substituent electronic effects.

Experimental Protocols

Synthesis of 5-Chloro-1-indanone (Intramolecular Friedel-Crafts)

This protocol utilizes the cyclization of 3-(4-chlorophenyl)propionic acid. It is preferred over AlCl₃ methods for its operational simplicity and lack of moisture sensitivity.

Reagents:

-

3-(4-chlorophenyl)propionic acid (10.0 g, 54 mmol)

-

Polyphosphoric Acid (PPA) (100 g) – Reagent Grade

Workflow:

-

Setup: Charge a 250 mL round-bottom flask with 100 g of PPA. Heat to 60°C to lower viscosity.

-

Addition: Add 3-(4-chlorophenyl)propionic acid (10.0 g) in small portions with vigorous mechanical stirring. Critical: Ensure complete dispersion to prevent charring.

-

Cyclization: Increase temperature to 90°C and stir for 2 hours.

-

Self-Validation: The reaction mixture will turn from colorless/pale yellow to a deep reddish-brown, indicating the formation of the acylium ion intermediate and subsequent cyclization.

-

-

Quench: Cool the mixture to 50°C. Pour slowly into 500 mL of crushed ice/water with stirring. The product will precipitate as a beige solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with saturated NaHCO₃ (to remove unreacted acid) and then water.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield: ~75-85%.[2]

-

Target MP: 94–98°C.

-

Melting Point Determination (Capillary Method)

To ensure data integrity comparable to the tables above, follow this ASTM-aligned method.

-

Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours. Grind to a fine powder.

-

Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 10°C below expected MP.

-

Critical Ramp: Switch to 1.0°C/min for the final approach.

-

-

Observation: Record

(first liquid drop) and

Diagram 2: Synthesis & Characterization Workflow

This diagram details the operational flow from raw material to validated data.

Caption: Step-by-step workflow for the synthesis and thermal validation of substituted indanones.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6735, 1-Indanone. PubChem. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Isolation Protocol for 4-Chloro-7-hydroxy-3-methylindan-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

Functionalized indanones, particularly those with specific halogen and hydroxyl substitution patterns, serve as privileged scaffolds in medicinal chemistry and agrochemical development[1]. The target compound, 4-chloro-7-hydroxy-3-methylindan-1-one , presents a unique synthetic challenge due to the specific regiochemistry required: the hydroxyl and chloro groups must be oriented para to each other on the aromatic ring, with the cyclopentanone ring fused at the ortho positions relative to these substituents.

Commercially, this compound and its derivatives are utilized as critical building blocks for more complex active pharmaceutical ingredients (APIs)[2]. To synthesize this molecule efficiently, we employ a tandem sequence starting from readily available 4-chlorophenol. The process leverages an initial O-acylation, followed by a Lewis acid-catalyzed Fries rearrangement, and concludes with an intramolecular Friedel-Crafts alkylation (cyclization).

Causality in Experimental Design

-

Regiochemical Control: The para-chloro substituent on the starting phenol elegantly blocks the para-Fries rearrangement pathway. This forces the acyl group to migrate exclusively to the ortho position, establishing the necessary 1,2,4,5-tetrasubstitution pattern.

-

Dual-Role Catalyst: Aluminum chloride (

) is utilized in stoichiometric excess (rather than catalytic amounts). It serves a dual purpose: first, mediating the Fries rearrangement by coordinating with the ester oxygen, and second, activating the resulting

Mechanistic Pathway

The transformation proceeds via a highly orchestrated cascade. Understanding this pathway is critical for troubleshooting yield drops or impurity formation during scale-up.

Reaction pathway for the synthesis of 4-chloro-7-hydroxy-3-methylindan-1-one.

Step-by-Step Experimental Protocol

Reagent Matrix

| Reagent / Material | Function | Equivalents | Amount (for 100 mmol scale) |

| 4-Chlorophenol | Starting Material | 1.00 | 12.86 g |

| Crotonoyl Chloride | Acylating Agent | 1.10 | 11.50 g |

| Triethylamine (TEA) | Acid Scavenger | 1.20 | 12.14 g |

| Dichloromethane (DCM) | Solvent (Step 1) | N/A | 100 mL |

| Aluminum Chloride ( | Lewis Acid Catalyst | 3.00 | 40.00 g |

Phase 1: Synthesis of 4-Chlorophenyl Crotonate (O-Acylation)

-

Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Dissolution: Dissolve 4-chlorophenol (12.86 g, 100 mmol) [1] and TEA (12.14 g, 120 mmol) in anhydrous DCM (100 mL). Cool the mixture to 0 °C using an ice-water bath.

-

Addition: Place crotonoyl chloride (11.50 g, 110 mmol) in the dropping funnel. Add dropwise over 30 minutes to maintain the internal temperature below 5 °C. Causality: Exothermic reaction; strict temperature control prevents the formation of dark polymeric byproducts.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Quench the reaction with 1M HCl (50 mL) to neutralize excess TEA. Separate the organic layer, wash with saturated aqueous

(50 mL) and brine (50 mL). Dry over anhydrous

Phase 2: Tandem Fries Rearrangement and Cyclization

Note: This step utilizes a solvent-free melt technique to drive the cyclization thermodynamically. [2][3]

-

Preparation: Transfer the crude 4-chlorophenyl crotonate to a heavy-walled 250 mL round-bottom flask equipped with a robust mechanical stirrer and an exhaust line routed to an acid scrubber (to neutralize evolving HCl gas).

-

Catalyst Addition: In portions, carefully add anhydrous

(40.00 g, 300 mmol). Causality: 3.0 equivalents are required because the Lewis acid strongly coordinates to both the phenolic oxygen and the ketone carbonyl, effectively removing 2 equivalents from the catalytic cycle. -

Thermal Activation: Submerge the flask in an oil bath pre-heated to 120–130 °C. The mixture will melt and turn deep red/brown, accompanied by the vigorous evolution of HCl gas.

-

Cyclization: Maintain the melt at 130 °C for 3 hours. Monitor the disappearance of the acyclic intermediate via TLC (Hexanes:EtOAc 4:1).

-

Quenching (Critical Safety Step): Remove the flask from the oil bath and allow it to cool to approximately 60 °C (do not let it solidify completely). Slowly and cautiously pour the warm melt into a vigorously stirred beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Causality: The highly acidic ice quench breaks the strong aluminum-product complexes and prevents the formation of intractable aluminum hydroxide emulsions.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (

mL). Combine the organic layers, wash with brine, and dry over -

Purification: Concentrate the solvent in vacuo. Purify the crude dark residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford the pure 4-chloro-7-hydroxy-3-methylindan-1-one.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected physicochemical parameters.

| Parameter | Expected Result / Observation | Diagnostic Significance |

| Appearance | Off-white to pale yellow solid | Indicates removal of polymeric impurities. |

| Confirms the presence of the C3 methyl group. | ||

| Diastereotopic protons at C2 confirm ring closure. | ||

| Ortho-coupled aromatic protons confirm regiochemistry. | ||

| Highly deshielded due to intramolecular H-bonding with C=O. | ||

| LC-MS (ESI-) | m/z 195.0[M-H] | Confirms exact mass and presence of one chlorine isotope pattern. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4684, 4-Chlorophenol" PubChem, [Link].

-

Organic Chemistry Portal. "Fries Rearrangement" Organic-Chemistry.org, [Link].

-

Organic Chemistry Portal. "Friedel-Crafts Alkylation" Organic-Chemistry.org, [Link].

Sources

Reagents required for the preparation of 4-Chloro-7-hydroxy-3-methylindan-1-one

Executive Summary

The synthesis of 4-Chloro-7-hydroxy-3-methylindan-1-one presents a specific regiochemical challenge: installing a chlorine atom at the C4 position of the indanone core while maintaining a hydroxyl group at C7 and a methyl group at C3. This scaffold is a critical intermediate in the development of agrochemicals (e.g., herbicide analogs) and bioactive pharmaceutical agents (e.g., kinase inhibitors).

This guide rejects low-yield "shotgun" approaches in favor of a Linear Regioselective Protocol . We recommend a route that establishes the indanone core first, followed by a directed electrophilic chlorination. This method leverages the strong ortho/para directing effect of the C7-hydroxyl group to selectively install the chlorine at C4, avoiding the complex separation of isomers associated with starting from chlorinated phenols.

Retrosynthetic Analysis & Strategy

The structural complexity of the target necessitates a disconnection strategy that minimizes steric conflict and maximizes regiocontrol.

-

Disconnection A (Direct Cyclization): Attempting to cyclize 3-(3-chloro-2-hydroxyphenyl)butanoic acid often yields the C6-chloro isomer or suffers from deactivation during the Friedel-Crafts step.

-

Disconnection B (Post-Cyclization Functionalization - Recommended): Synthesizing the parent 7-hydroxy-3-methyl-1-indanone first allows the C7-OH group to direct the subsequent chlorination to the C4 position (para to the activator), which is sterically favored over the C6 position (ortho to activator, but flanked by the ring fusion).

Synthetic Pathway Diagram[1]

Figure 1: Step-wise construction of the target molecule via the "Core-First" strategy.

Reagents & Materials Checklist

The following reagents are required for the recommended 3-step protocol. Purity levels are critical to minimize byproduct formation during the sensitive cyclization phase.

| Reagent / Material | CAS Number | Role | Purity Requirement |

| Phenol | 108-95-2 | Starting Material | ≥ 99% (Crystalline) |

| Crotonic Acid | 3724-65-0 | Alkylating Agent | ≥ 98% (Trans-isomer preferred) |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | Lewis Acid Catalyst | Anhydrous, Granular (Fresh) |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Cyclization Agent | 115% H₃PO₄ basis |

| N-Chlorosuccinimide (NCS) | 128-09-6 | Chlorinating Agent | ≥ 98% |

| p-Toluenesulfonic Acid | 104-15-4 | Catalyst (Optional) | Monohydrate |

| Acetonitrile (ACN) | 75-05-8 | Solvent (Step 3) | HPLC Grade, Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | ACS Reagent Grade |

Detailed Experimental Protocols

Phase 1: Synthesis of the Indanone Core

Objective: Prepare 7-hydroxy-3-methyl-1-indanone. Note: This compound may be commercially available.[1][2][3] If so, proceed directly to Phase 2.

Step 1: Friedel-Crafts Alkylation

This step attaches the crotonic acid chain to the phenol ring. The use of AlCl₃ favors C-alkylation over O-alkylation (esterification).

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and drying tube (CaCl₂).

-

Charge: Add Phenol (9.4 g, 100 mmol) and Crotonic Acid (8.6 g, 100 mmol) to Nitrobenzene (50 mL) or 1,2-Dichlorobenzene .

-

Catalyst Addition: Cool to 0°C. Add Anhydrous AlCl₃ (26.6 g, 200 mmol) portion-wise over 30 minutes. Caution: Exothermic.

-

Reaction: Heat the mixture to 120°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Cool to room temperature. Pour onto ice/HCl mixture (200 g ice + 20 mL conc. HCl).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4][5][6]

-

Purification: The crude contains a mixture of ortho and para alkylated products. Isolate 3-(2-hydroxyphenyl)butanoic acid via column chromatography or recrystallization from toluene.

Step 2: Intramolecular Cyclization

-

Reaction: In a beaker, heat Polyphosphoric Acid (PPA) (50 g) to 80°C.

-

Addition: Add the isolated 3-(2-hydroxyphenyl)butanoic acid (5.0 g) slowly with vigorous stirring.

-

Cyclization: Maintain temperature at 90-95°C for 1-2 hours. The solution will turn deep red/brown.

-

Critical Control Point: Do not exceed 100°C to prevent polymerization.

-

-

Quench: Pour the hot mixture onto crushed ice (200 g). Stir until the PPA is hydrolyzed and a solid precipitates.

-

Isolation: Filter the solid. If oily, extract with DCM.

-

Product: 7-Hydroxy-3-methyl-1-indanone . Recrystallize from Ethanol/Water.

-

Expected Yield: 60-75% (over two steps).

-

Identity Check: ¹H NMR should show signals for the methyl doublet (~1.3 ppm) and the characteristic indanone pattern.

-

Phase 2: Regioselective Chlorination

Objective: Selectively install Chlorine at C4.

Mechanism: The C7-hydroxyl group is a strong activating group (ortho/para director). The C1-carbonyl is a meta-director (deactivator).

-

Position C6: Ortho to OH, Meta to C=O. (Sterically hindered by OH).

-

Position C4: Para to OH, Meta to C=O. (Sterically accessible).

-

Result: Chlorination occurs preferentially at C4 .

Protocol:

-

Solvent System: Dissolve 7-Hydroxy-3-methyl-1-indanone (1.62 g, 10 mmol) in anhydrous Acetonitrile (ACN) (20 mL).

-

Why ACN? Polar aprotic solvents often enhance para-selectivity in phenol halogenations compared to non-polar solvents.

-

-

Reagent Preparation: Prepare a solution of N-Chlorosuccinimide (NCS) (1.34 g, 10.0 mmol, 1.0 eq) in ACN (10 mL).

-

Note: Do not use excess NCS to avoid di-chlorination.

-

-

Addition: Add the NCS solution dropwise to the indanone solution at 0°C (Ice bath) over 20 minutes.

-

Catalysis (Optional): If reaction is sluggish after 1 hour, add p-Toluenesulfonic acid (10 mol%) or Ammonium Acetate (10 mol%) to catalyze the generation of the active chlorinating species.

-

Reaction: Allow to warm to Room Temperature and stir for 4-12 hours. Monitor by HPLC or TLC.

-

Endpoint: Disappearance of starting material. Appearance of a new spot (Rf slightly higher than SM).

-

-

Workup: Evaporate ACN under reduced pressure. Redissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove succinimide byproduct.

-

Purification: Recrystallize from Methanol or Toluene/Heptane .

-

Target Product:4-Chloro-7-hydroxy-3-methylindan-1-one .

-

Analytical Validation (Self-Validating System)